21-Fluoropromegestone

Description

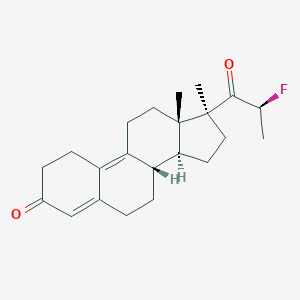

Structure

3D Structure

Properties

CAS No. |

128855-74-3 |

|---|---|

Molecular Formula |

C22H29FO2 |

Molecular Weight |

344.5 g/mol |

IUPAC Name |

(8S,13S,14S,17S)-17-[(2S)-2-fluoropropanoyl]-13,17-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H29FO2/c1-13(23)20(25)22(3)11-9-19-18-6-4-14-12-15(24)5-7-16(14)17(18)8-10-21(19,22)2/h12-13,18-19H,4-11H2,1-3H3/t13-,18+,19-,21-,22+/m0/s1 |

InChI Key |

AQJLFHHHAYTPCE-MTZCLOFQSA-N |

SMILES |

CC(C(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)C)F |

Isomeric SMILES |

C[C@@H](C(=O)[C@]1(CC[C@@H]2[C@@]1(CCC3=C4CCC(=O)C=C4CC[C@@H]23)C)C)F |

Canonical SMILES |

CC(C(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)C)F |

Synonyms |

21(R)-fluoro-R5020 21(S)-fluoro-R5020 21-F-R 5020 21-fluoropromegestone |

Origin of Product |

United States |

Synthetic Methodologies and Radiochemical Approaches for 21 Fluoropromegestone

Chemical Synthesis of Non-Radioactive 21-Fluoropromegestone and Precursors

The non-radioactive, or "cold," synthesis of this compound is foundational for establishing its chemical properties and serves as a reference standard for radiochemical production. The process begins with identifying suitable precursors and employing strategic chemical modifications to introduce the fluorine atom at the C-21 position.

Precursor Identification and Derivatization Strategies (e.g., 21-hydroxy intermediates)

The primary precursors for synthesizing this compound are the 21-hydroxy metabolites of Promegestone (B1679184) (also known as R5020). These precursors, specifically the (21S)- and (21R)-hydroxy epimers, provide a direct hydroxyl group at the target position for subsequent fluorination. nih.gov

The synthesis strategy involves several key derivatization steps:

Protection of Ketone Groups: To prevent unwanted side reactions during fluorination, the ketone groups in the steroid's A-ring (at C-3) are often protected. This is commonly achieved by converting the ketone into a ketal, for instance, a 3,3-dioxolane derivative. nih.gov

Activation of the Hydroxyl Group: The 21-hydroxy group is a poor leaving group. Therefore, it must be converted into a group that is easily displaced by a fluoride (B91410) ion. This is typically done by reacting the 21-hydroxy intermediate with trifluoromethanesulfonyl anhydride (B1165640) or a similar reagent to form a 21-trifluoromethanesulfonate (triflate) derivative. nih.govresearchgate.net Triflates are excellent leaving groups, facilitating the subsequent nucleophilic substitution. Other activating groups, such as tosylates or mesylates, are also commonly used in steroid chemistry for similar transformations.

Reaction Conditions Optimization for Fluorination (e.g., Nucleophilic Displacement, Catalyst Use)

The introduction of the fluorine atom is achieved via a nucleophilic substitution reaction, typically an SN2 mechanism. researchgate.net This involves reacting the activated precursor with a fluoride source.

Key aspects of reaction optimization include:

Fluoride Source: Various reagents can supply the fluoride ion (F⁻). Tetrabutylammonium fluoride (TBAF) is a common choice due to its solubility in organic solvents used for the reaction.

Reaction Mechanism: The fluoride ion attacks the carbon at the 21-position, displacing the leaving group (e.g., triflate). nih.gov The stereochemistry of the reaction, being SN2, results in an inversion of configuration at the C-21 position.

Deprotection: Following the successful introduction of fluorine, the protecting groups on the steroid backbone must be removed. For example, an acid-catalyzed hydrolysis step is used to convert the dioxolane protecting group back into the original ketone. nih.gov

Recent advancements in fluorination chemistry have explored various methods, including the use of reagents like sulfur tetrafluoride and the development of catalytic methods for C-H fluorination, although direct nucleophilic displacement of an activated hydroxyl group remains a standard approach for positions like C-21. rsc.orgchemistry-chemists.com

Purification Techniques and Analytical Characterization of Synthetic Intermediates and Final Product

Purification and characterization are essential to ensure the identity and purity of the final this compound product and its intermediates.

Purification: High-Performance Liquid Chromatography (HPLC) is the primary method for purifying the final compound and separating it from unreacted precursors, by-products, and different stereoisomers. researchgate.net Column chromatography is also used for intermediate purification steps.

Analytical Characterization: A combination of analytical techniques is used to confirm the structure and purity of the synthesized molecules. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the structure and the successful incorporation of the fluorine atom.

Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.

Development of Isotopic Labeling Strategies for this compound

For applications in Positron Emission Tomography (PET), this compound must be labeled with the radioisotope Fluorine-18 (B77423) ([¹⁸F]). The synthesis is designed to be rapid and efficient due to the short half-life of [¹⁸F] (approximately 110 minutes).

Fluorine-18 Radiosynthesis Pathways (e.g., Tosylate Displacement, Mesyl Group Displacement)

The radiosynthesis of 21-[¹⁸F]Fluoropromegestone mirrors the non-radioactive synthesis but uses [¹⁸F]fluoride as the fluorinating agent. The most common pathway involves a nucleophilic substitution on a high-potency precursor.

The general radiosynthesis workflow is as follows:

[¹⁸F]Fluoride Production: [¹⁸F]Fluoride is produced in a cyclotron and trapped on an anion exchange cartridge.

Elution and Activation: The [¹⁸F]fluoride is eluted from the cartridge using a solution containing a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), and a base like potassium carbonate. This complex enhances the nucleophilicity of the fluoride ion in the aprotic solvents used for the reaction.

Radiolabeling Reaction: The activated [¹⁸F]fluoride is reacted with the precursor, such as a 21-tosylate or 21-triflate derivative of Promegestone. nih.govresearchgate.net The reaction is typically heated to accelerate the displacement of the leaving group. mdpi.com

Purification: The crude reaction mixture is purified using semi-preparative HPLC to separate the desired 21-[¹⁸F]Fluoropromegestone from the unreacted [¹⁸F]fluoride and chemical impurities. mdpi.com

Formulation: The purified product is formulated in a biocompatible solution for its intended application.

This method was successfully used to prepare the epimeric fluoroanalogs, (21S)- and (21R)-[¹⁸F]fluoro R 5020, in decay-corrected radiochemical yields of 14-32% within a 90-minute synthesis time. nih.gov

Automation and Remote Synthesis Techniques for Radiopharmaceutical Precursors

Given the high radioactivity and short half-life of [¹⁸F], the synthesis of 21-[¹⁸F]Fluoropromegestone is almost always performed using automated synthesis modules. researchgate.net These systems offer significant advantages over manual synthesis, including increased reproducibility, reduced operator radiation exposure, and simplified compliance with good manufacturing practices. researchgate.net

Commercial automated synthesis systems, such as the GE TRACERlab or IBA Synthera modules, are frequently adapted for the production of novel radiopharmaceuticals. researchgate.netmdpi.comdiva-portal.org The process involves pre-loading the necessary reagents into a disposable cassette, and the entire synthesis, from [¹⁸F]fluoride trapping to final purification, is controlled remotely by a computer. researchgate.net This allows for the reliable and safe production of radiolabeled steroids like 21-[¹⁸F]Fluoropromegestone for preclinical and clinical research. researchgate.net

Radiochemical Purity and Stability Assessments of Labeled Probes

Ensuring the radiochemical purity and stability of labeled probes like [¹⁸F]this compound is paramount for their use in preclinical and clinical imaging. Radiochemical purity refers to the proportion of the total radioactivity in a sample that is present in the desired chemical form. redalyc.org High-performance liquid chromatography (HPLC) is the standard method for determining the radiochemical purity of ¹⁸F-labeled steroids. redalyc.orgdiva-portal.org

The assessment typically involves an HPLC system equipped with both a radioactivity detector and a UV detector. redalyc.orgdiva-portal.org The identity of the radiolabeled product is confirmed by comparing its retention time with that of a non-radioactive, authenticated standard of this compound. diva-portal.org The radiochemical purity is calculated as the percentage of the total radioactivity that elutes as the desired [¹⁸F]this compound peak relative to the total radioactivity detected in the chromatogram. A radiochemical purity of greater than 95% is generally required for PET tracers. diva-portal.org

Stability assessments are conducted to ensure that the radiolabeled probe remains intact and does not undergo significant degradation or radiolysis over a relevant period, from the end of synthesis to its intended use. researchgate.net Stability can be assessed by analyzing the radiochemical purity of the sample at various time points after synthesis while stored under specified conditions. For ¹⁸F-labeled compounds, stability is often evaluated over several hours. Any decrease in radiochemical purity over time would indicate instability.

Interactive Table 2: Exemplar HPLC Conditions for Radiochemical Purity Analysis of ¹⁸F-Labeled Steroids

| Parameter | Condition 1 | Condition 2 |

| Column | C18 (2) (5 µm, 4.6 x 250 mm) | Altima C18 (10 µm, 250 x 4.6 mm) |

| Mobile Phase | Acetonitrile:Water (40:60 v/v) | Acetonitrile:Water (54:46) |

| Flow Rate | 1.2 mL/min | 2 mL/min |

| Detection | Radioactivity and UV (280 nm) | Radioactivity and UV (280 nm) |

| Reference | redalyc.org | nih.gov |

Molar Activity Determination of Radiolabeled this compound

Molar activity (Aₘ) is a critical parameter for radiolabeled probes, defined as the amount of radioactivity per mole of the compound (e.g., in GBq/µmol or Ci/mmol). iu.edunih.gov A high molar activity is often desirable to minimize the administered mass of the compound, thereby reducing the potential for pharmacological effects and receptor saturation.

The determination of the molar activity of radiolabeled this compound typically involves the use of a calibrated HPLC system with a UV detector. nih.gov A calibration curve is first generated by injecting known concentrations of the non-radiolabeled this compound standard and measuring the corresponding UV peak areas. nih.gov

Once the calibration curve is established, a known volume of the purified [¹⁸F]this compound solution, with its total radioactivity measured by a dose calibrator, is injected into the HPLC. nih.gov The mass of the compound in the injected sample is then quantified by comparing its UV peak area to the calibration curve. The molar activity is subsequently calculated by dividing the total radioactivity by the calculated number of moles of the compound. nih.gov For some ¹⁸F-labeled steroids, liquid chromatography-mass spectrometry (LC-MS) has also been utilized to determine molar activity by creating a calibration curve with a non-radioactive standard. mdpi.com The specific activity of [¹⁸F]this compound has been reported to be in the range of 370-1060 Ci/mmol. nih.gov

Molecular Pharmacology and Ligand Receptor Interaction Profiling of 21 Fluoropromegestone

Quantitative Ligand Binding Assay Development and Implementation

Quantitative ligand-binding assays (LBAs) are fundamental tools in molecular pharmacology for characterizing the interaction between a ligand, such as 21-Fluoropromegestone, and its biological target, typically a receptor protein. genextgenomics.com The development and implementation of these assays are critical for determining the affinity and specificity of the ligand-receptor interaction, providing essential data for drug discovery and development. genextgenomics.comaltasciences.com The accuracy of the data generated is highly dependent on the quality and reproducibility of the assay's calibration curve, which relates the detected signal to the concentration of a reference standard. d-nb.infonih.gov These assays can be broadly categorized into radiometric and non-radiometric methods.

Radioligand binding assays are a classic and widely used method to characterize receptors and quantify their interaction with ligands. nih.gov These assays involve the use of a radiolabeled form of a ligand, which allows for highly sensitive detection. wikipedia.orgrevvity.com For instance, fluorine-substituted progestins, including the epimers of this compound, have been prepared in an [18F]-labeled form for research purposes. nih.gov There are three main types of radioligand binding assays: saturation, competition, and kinetic assays. giffordbioscience.com

Saturation Binding Assays: In saturation experiments, a fixed amount of receptor preparation (e.g., cell membranes or tissue homogenates) is incubated with increasing concentrations of a radioligand. nih.govrevvity.com This allows for the determination of the total number of binding sites (receptor density, Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor. giffordbioscience.comperceptive.com The experiment measures both specific binding to the receptor and non-specific binding to other components, with the latter being determined by adding a high concentration of an unlabeled competing ligand. revvity.com

Competition Binding Assays: These assays are used to determine the affinity of an unlabeled compound (the "competitor," such as this compound) by measuring its ability to compete with a fixed concentration of a radioligand for binding to the receptor. nih.govgiffordbioscience.com A range of concentrations of the unlabeled test compound is used, and the concentration that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. giffordbioscience.com From the IC50 value, the inhibition constant (Ki) can be calculated, which reflects the affinity of the unlabeled compound for the receptor. nih.gov

To reduce the use of radioactive materials, several non-radiometric homogeneous receptor binding assays have been developed. europeanpharmaceuticalreview.com These methods have become increasingly popular for quantifying receptor-ligand interactions. europeanpharmaceuticalreview.com

Fluorescence Polarization (FP): FP assays measure the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand. When the small, labeled ligand is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger receptor molecule, its rotation slows, and the polarization of the emitted light increases. This change can be used to quantify the binding interaction.

Förster Resonance Energy Transfer (FRET): FRET is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). A donor chromophore, initially in its electronically excited state, may transfer energy to an acceptor chromophore through non-radiative dipole-dipole coupling. This technique can be used to measure molecular proximity and thus ligand-receptor binding if the receptor and ligand are each labeled with an appropriate donor or acceptor.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to which a receptor is immobilized. biosensingusa.com When a ligand flows over the surface and binds to the receptor, the local refractive index changes, which is detected by the instrument in real-time. biosensingusa.com A key advantage of SPR is its ability to measure not only the equilibrium binding affinity (Kd) but also the kinetic constants of the interaction, including the association rate (ka) and the dissociation rate (kd). biosensingusa.comsciencesnail.com

The primary goal of ligand binding assays is to quantify the affinity of a compound for its target receptor. This is expressed through several key parameters:

Kd (Equilibrium Dissociation Constant): This represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. sciencesnail.comnih.gov It is an intrinsic measure of the affinity between a ligand and its receptor; a lower Kd value indicates a higher binding affinity. giffordbioscience.com Kd can be determined directly from saturation binding assays. perceptive.com

IC50 (Half-maximal Inhibitory Concentration): This is the concentration of a competing ligand that displaces 50% of the specific binding of a radioligand in a competition assay. researchgate.net The IC50 value is dependent on the experimental conditions, including the concentration of the radioligand and the receptor. nih.govncifcrf.gov

Ki (Inhibition Constant): The Ki is the dissociation constant of the inhibitor (the unlabeled competing ligand). sciencesnail.com It is a measure of the affinity of the competitor for the receptor and is considered a more absolute value than the IC50 because it is derived from the IC50 value using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand used in the assay. nih.gov

Studies on fluorine-substituted analogs of the potent progestin R5020 (promegestone) have provided binding affinity data for the epimers of this compound relative to the parent compound.

| Compound | Relative Binding Affinity for Progesterone (B1679170) Receptor (PgR) |

|---|---|

| R5020 (Promegestone) | 100% |

| (21S)-fluoro R 5020 | 11% nih.gov |

| (21R)-fluoro R 5020 | 45% nih.gov |

Receptor Selectivity and Specificity Characterization

Characterizing the selectivity and specificity of a compound is crucial to understanding its pharmacological profile and predicting potential on-target efficacy and off-target effects. integralmolecular.com Selectivity refers to a drug's ability to bind to its intended target receptor over other, often related, receptors. wikipedia.org

Physiological effects of progesterone are mediated by specific intracellular progesterone receptors (PRs), which exist as two main isoforms, PR-A and PR-B, arising from the same gene. endocrine.orgatlasgeneticsoncology.org These isoforms can have different transcriptional activation properties. endocrine.org this compound is an analog of promegestone (B1679184) (R5020), a potent progestin, and its primary target is the progesterone receptor (PgR). nih.gov

Research has shown that the stereochemistry at the 21-position significantly influences binding affinity for the PgR. The (21R)-epimer of this compound has a considerably higher relative binding affinity (45%) for the PgR compared to the (21S)-epimer (11%). nih.gov This differential affinity parallels in vivo observations, where the (21S)-epimer showed higher selective uptake in the uterus, a PgR-rich tissue. nih.gov To ensure selectivity, compounds like this compound would typically be tested against a panel of other steroid receptors, such as the glucocorticoid, mineralocorticoid, androgen, and estrogen receptors, to determine their binding profile and potential for cross-reactivity.

Off-target binding occurs when a therapeutic compound interacts with unintended proteins, which can lead to adverse effects or reveal new therapeutic applications. nih.govnih.gov Assessing off-target liability is a critical step in preclinical drug development. integralmolecular.comcriver.com

The assessment of off-target binding involves screening the compound against a broad panel of receptors, enzymes, ion channels, and transporters. criver.com This can be done using various high-throughput screening methods, including radioligand binding assays against a diverse set of targets or cell-based microarray technologies. europeanpharmaceuticalreview.comcriver.com For example, the Membrane Proteome Array (MPA) platform allows for screening against thousands of human membrane proteins expressed on live cells to identify potential cross-reactivity. integralmolecular.com Identifying any significant off-target interactions early in development allows for the selection of lead candidates with a higher probability of success and a better safety profile. integralmolecular.comnih.gov While specific off-target binding studies for this compound are not detailed in the provided context, this assessment would be a standard part of its pharmacological characterization.

Molecular Mechanisms Underlying Receptor Activation and Signal Transduction

The binding of a ligand, such as this compound, to its target receptor initiates a cascade of molecular events known as signal transduction. This process begins when the ligand binds to a specific site on the receptor, inducing a conformational change in the receptor's structure. This alteration is the crucial first step that translates the binding event into an intracellular signal. For G protein-coupled receptors (GPCRs), this conformational change facilitates the interaction of the receptor's intracellular domain with heterotrimeric G proteins. This interaction stimulates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits, which then act on downstream effector molecules to propagate the signal.

Once a receptor is activated, the signal is propagated through one or more intracellular signaling pathways. These pathways often involve a series of enzymes, such as kinases, and second messengers, like cyclic AMP (cAMP) or calcium ions (Ca²⁺), which amplify the initial signal. The specific pathways activated depend on the receptor, the cell type, and the ligand itself.

For instance, the activation of the cannabinoid CB1 receptor, a GPCR, by synthetic cannabinoids leads to the stimulation of pertussis toxin-sensitive G proteins (Gᵢ/Gₒ). This results in the inhibition of adenylyl cyclase, which decreases intracellular cAMP levels, and the activation of G protein-gated inward rectifier (GIRK) channels. Common signaling cascades activated by GPCRs include the MAPK/ERK pathway and the PI3K/AKT pathway, which regulate fundamental cellular processes like proliferation, differentiation, and survival. While this compound is known to bind the progesterone receptor, specific studies detailing the downstream signaling pathway analysis in cellular models following its binding are not extensively documented in the available literature. However, its action as a promegestone analog suggests it would engage the typical progesterone receptor signaling cascades.

Ligand-receptor interactions can be more complex than simple agonist or antagonist binding at the primary, or orthosteric, site. Allosteric modulators are molecules that bind to a receptor at a topographically distinct site, known as an allosteric site. This binding induces a conformational change that alters the affinity or efficacy of the orthosteric ligand. Positive allosteric modulators (PAMs) enhance the effect of the primary agonist, while negative allosteric modulators (NAMs) reduce it. This mechanism allows for a more nuanced regulation of receptor function. There is currently no available research to suggest that this compound functions as an allosteric modulator. Its characterization as an analog of the orthosteric agonist R5020 indicates it likely competes for the primary binding site on the progesterone receptor.

The binding of any ligand to its receptor is a dynamic process that involves significant changes in the receptor's three-dimensional shape, or conformation. Upon agonist binding, the receptor transitions from an inactive (R) to an active (R*) state, a process that involves overcoming an energy barrier. These conformational dynamics can be studied using techniques like single-molecule fluorescence resonance energy transfer (smFRET), which can track the movements within a receptor as it interacts with ligands. For example, studies on the A2A adenosine (B11128) receptor have revealed agonist-induced conformational dynamics occurring on a sub-millisecond timescale. While it is understood that this compound binding to the progesterone receptor must induce a conformational change to initiate signaling, specific biophysical studies detailing the precise conformational dynamics of this particular ligand-receptor complex are not present in the current body of scientific literature.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Elucidation of Key Structural Determinants for Biological Activity and Receptor Binding

Key determinants for the biological activity of progestins include:

The 3-keto group in the A-ring: This group is essential for establishing a hydrogen-bonding network with the ligand-binding domain (LBD) of the progesterone (B1679170) receptor. unicamp.br

Substituents at the C17 position: The nature of the substituent at the C17 position of the steroid nucleus significantly influences the oral contraceptive activity (OCA). unicamp.br For instance, the presence of an ethynyl (B1212043) (–C≡CH) group at the 17α position and a hydroxyl (–OH) or acetoxyl [CH3COO–] group at the 17β position is associated with high OCA. unicamp.br

The steroid core: While the A-ring makes specific and intimate contact with the receptor, the remainder of the steroid molecule has a less specific but still important interaction. unicamp.br

Studies on various substituted progesterones have provided insights into the relative importance of different structural modifications. The binding affinity to the PR is a key measure of a progestin's potential activity.

Impact of Fluorine Substitution on Steroid Nucleus Interactions and Receptor Recognition

The introduction of a fluorine atom into the steroid nucleus can have profound effects on the molecule's physicochemical properties and its interaction with receptors. Fluorine is highly electronegative and can alter the electronic distribution within the molecule, influence its lipophilicity, and affect its metabolic stability.

In the context of 21-Fluoropromegestone, the fluorine atom at the C21 position is of particular interest. Studies on other fluorinated steroids have shown that fluorination can:

Enhance binding affinity: In some cases, fluorination can increase the binding affinity for the target receptor. For example, 9α-fluorination of certain glucocorticoids dramatically increases their receptor binding affinity. ingentaconnect.comnih.gov

Alter metabolic pathways: Fluorine substitution can block or redirect metabolic pathways. rsc.org For instance, introducing fluorine at a site of metabolism can prevent hydroxylation reactions catalyzed by cytochrome P450 enzymes. rsc.org

Influence receptor selectivity: The position of fluorine substitution can impact the selectivity of the steroid for different receptors. For example, modifications at the 17-alpha position of mifepristone (B1683876) analogs can improve the ratio of antiprogestational to antiglucocorticoid activity. wikipedia.org

Specifically for progesterone derivatives, fluorination at the 21-position has been shown to decrease affinity for CYP21A2, an enzyme involved in steroid metabolism. rsc.org This suggests that the 21-fluoro group in this compound could enhance its bioavailability by reducing its rate of metabolism.

Development of Predictive QSAR Models for Pharmacological Profiles

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools for predicting the activity of new compounds and for understanding the key molecular features that determine their pharmacological profiles.

Several QSAR studies have been conducted on steroid hormones, including progestins. unicamp.bracs.org These studies typically use a variety of molecular descriptors to quantify different aspects of the chemical structure, such as:

Electronic properties: Net atomic charges, frontier orbital energies, and molecular hardness. unicamp.br

Topological and geometrical properties: Molecular shape indices and connectivity indices. researchgate.net

Lipophilicity: Partition coefficients (log P). ingentaconnect.com

By correlating these descriptors with biological activities like receptor binding affinity or oral contraceptive activity, predictive QSAR models can be developed. acs.org For example, a QSAR study on a series of progestogens found that their oral contraceptive activity could be related to calculated physicochemical parameters. unicamp.br The development of robust QSAR models for progestins can aid in the design of new compounds with improved therapeutic profiles. jptcp.commdpi.com

| Model Type | Descriptors Used | Predicted Activity | Key Findings |

|---|---|---|---|

| 2D-QSAR | Topological, electronic, and physicochemical descriptors | Receptor Binding Affinity | Identified key structural features influencing binding to the progesterone receptor. |

| 3D-QSAR (CoMFA/CoMSIA) | Steric and electrostatic fields | Androgenic Effect | Provided a 3D map of favorable and unfavorable regions for activity. |

| GNN (Genetic Neural Network) | A combination of various descriptors selected by a genetic algorithm | Progesterone Receptor Binding Affinity | Demonstrated superior predictive quality compared to other 2D QSAR methods. acs.org |

Conformational Analysis and Molecular Flexibility in Ligand-Receptor Recognition

The process of a ligand binding to its receptor is a dynamic one, involving conformational changes in both the ligand and the receptor. This concept of "induced fit" is crucial for understanding the specifics of ligand-receptor recognition. nih.govosu.edu

The flexibility of both this compound and the progesterone receptor allows them to adopt the most energetically favorable conformation for binding. nih.gov Conformational analysis studies, often employing computational methods like molecular dynamics simulations, can provide insights into:

The preferred conformations of the ligand: Understanding the low-energy conformations of this compound can help to explain its binding mode. rsc.org

The conformational changes in the receptor upon ligand binding: The binding of a ligand can induce significant conformational changes in the receptor, which are essential for its activation or inhibition. nih.govplos.org

The role of specific amino acid residues in the binding pocket: Conformational analysis can help to identify the key residues in the progesterone receptor that interact with this compound. mdpi.com

Preclinical Biological Evaluation in Non Human Systems

In Vitro Cellular and Biochemical Assays

In vitro studies have been fundamental in determining the interaction of 21-Fluoropromegestone with its target, the progesterone (B1679170) receptor (PR), and its effects on cellular function.

To quantify the functional activity of the progesterone receptor in response to ligands, cell-based reporter gene assays are employed. In studies involving progesterone receptor signaling, human breast cancer cell lines such as T47D and MCF7 are often utilized. nih.gov These cells can be co-transfected with plasmids containing a progesterone response element (PRE) linked to a luciferase reporter gene. nih.gov Upon activation by a progestin, the progesterone receptor binds to the PRE, driving the expression of luciferase. The resulting luminescence provides a sensitive measure of receptor-mediated transcriptional activity. nih.gov For instance, in a study evaluating PR activity, MDA-MB-231 breast cancer cells, which are PR-negative, were stably transfected with plasmids to express either PR-A or PR-B isoforms. These cells were then co-transfected with a glucocorticoid/progesterone response element luciferase reporter plasmid to assess transcriptional activity in response to the synthetic progestin R5020 (Promegestone). nih.gov

The human breast cancer cell line T47D, which expresses the progesterone receptor, has been a key model for functional assays of this compound, particularly in its radiolabeled form, [18F]21-fluoro-16α,17α-[(R)-(1′-α-furylmethylidene)dioxy]-19-norpregn-4-ene-3,20-dione ([¹⁸F]FFNP). nih.gov The uptake of [¹⁸F]FFNP in T47D cells has been shown to be influenced by hormonal stimulation. Treatment of T47D cells with 17β-estradiol (E2) leads to an increase in progesterone receptor expression, which in turn results in a significant increase in [¹⁸F]FFNP uptake. nih.gov

In one study, the uptake of [¹⁸F]FFNP in T47D cells was measured after treatment with E2 for 24, 48, and 72 hours. The results demonstrated a time-dependent increase in radiotracer uptake, which correlated with increased PR protein levels. Maximal uptake was observed after 48 and 72 hours of E2 treatment. nih.gov

Table 1: [¹⁸F]FFNP Uptake in T47D Cells Following Estradiol (B170435) Challenge

| Treatment Duration with 17β-estradiol (E2) | Relative [¹⁸F]FFNP Uptake (Compared to Vehicle Control) | Fold Increase in Total PR Protein |

|---|---|---|

| 24 hours | Significantly Increased (P < 0.0001) | 1.9 ± 0.4 |

| 48 hours | Maximally Increased (P < 0.0001) | 2.7 ± 0.44 |

| 72 hours | Maximally Increased (P < 0.0001) | 2.3 ± 0.6 |

While the synthetic progestin Promegestone (B1679184) (R5020) has been shown to induce the expression and activity of tissue-unspecific alkaline phosphatase in the T47D human breast cancer cell line, specific data on the direct modulation of enzyme activity by this compound in biochemical systems is not detailed in the provided search results. nih.govnih.gov The induction of alkaline phosphatase by Promegestone is a time- and dose-dependent effect, leading to a significant increase in enzyme levels. nih.gov

In Vivo Pharmacological Investigations in Animal Models

For the in vivo evaluation of [¹⁸F]FFNP, a radiolabeled form of this compound, female mice bearing T47D human breast cancer tumor xenografts have been utilized. nih.gov This animal model is highly relevant for studying the behavior of a progesterone receptor-targeted agent in a cancer context. T47D cells are well-characterized to express progesterone receptors, and their growth as xenografts in immunocompromised mice provides a means to assess the uptake and distribution of the compound in a tumor microenvironment that mimics certain aspects of human breast cancer. nih.gov

The in vivo distribution and tumor uptake of [¹⁸F]FFNP have been assessed in mice with T47D tumor xenografts. Similar to the in vitro findings, pretreatment with 17β-estradiol (E2) to upregulate progesterone receptor expression resulted in enhanced tumor uptake of the radiotracer. nih.gov Biodistribution studies demonstrated significantly higher uptake of [¹⁸F]FFNP in the tumors compared to non-target tissues like muscle. The maximal tumor uptake was observed in mice treated with E2 for 72 hours. nih.gov These findings confirm that [¹⁸F]FFNP specifically targets progesterone receptor-expressing tissues in a living system, highlighting its potential for in vivo imaging of PR status. nih.gov

Table 2: In Vivo Uptake of [¹⁸F]FFNP in T47D Tumor Xenografts in Mice

| Treatment Group | Tumor Uptake (% Injected Dose per Gram) | Tumor-to-Muscle Uptake Ratio |

|---|---|---|

| Ethanol (Vehicle Control) | 5.2 ± 0.81 | 2.3 ± 0.4 |

| 48 hours of E2 | Not specified as maximal | 4.1 ± 0.6 |

| 72 hours of E2 | 11.3 ± 1.4 | 3.9 ± 0.5 |

Proof-of-Concept Studies in Relevant Non-Human Disease Models (e.g., Hormonal Response Models)

Preclinical evaluation of this compound, particularly in its radiolabeled form ([¹⁸F]21-fluoro-16α-ethyl-19-norprogesterone, or [¹⁸F]FENP), has been conducted in non-human systems to establish its potential as a progesterone receptor (PR) imaging agent. These studies have primarily focused on hormonal response models, utilizing estrogen-primed rats to assess the compound's in vivo behavior and target engagement.

In a key study, the biodistribution of [¹⁸F]FENP was evaluated in female rats pre-treated with estrogen to induce the expression of progesterone receptors, thereby mimicking a PR-positive physiological state. This model is crucial for demonstrating the compound's ability to selectively bind to its target receptor in a living organism. The investigation revealed a highly selective and receptor-mediated uptake of the compound in the uterus, a tissue rich in progesterone receptors.

The selectivity was quantified by measuring the radioactivity concentration in the target tissue (uterus) and comparing it to non-target tissues like blood and muscle. The results demonstrated a significant accumulation of [¹⁸F]FENP in the uterus over time. The high target tissue selectivity observed in these studies suggests the potential utility of this compound as an imaging agent for tissues and tumors that express the progesterone receptor.

The detailed research findings from these biodistribution studies are summarized in the table below, showcasing the tissue-to-background ratios at different time points post-injection.

Interactive Data Table: In Vivo Uptake of [¹⁸F]FENP in Estrogen-Primed Rats

| Time Point Post-Injection | Uterus-to-Blood Ratio | Uterus-to-Muscle Ratio |

| 1 Hour | 26 | 16 |

| 3 Hours | 71 | 41 |

Methodological Rigor and Reporting Standards for Animal Studies

While specific methodological details for every preclinical study involving this compound are not exhaustively publicly available, the generally accepted standards for conducting and reporting such research are crucial for ensuring the validity and reproducibility of the findings. The Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines are a primary example of such standards, providing a checklist of essential information that should be included in publications describing animal research. nih.govnih.govelsevier.com

The ARRIVE guidelines are structured to promote transparency and minimize bias in animal studies. They are divided into the "Essential 10" items, which are the minimum requirements for a manuscript, and a "Recommended Set" that provides additional context to the study. Adherence to these guidelines is critical for the proper evaluation of preclinical data.

Key aspects of methodological rigor emphasized by the ARRIVE guidelines include:

Study Design: A clear description of the experimental design, including the number of experimental groups, the number of animals per group, and the experimental unit (e.g., individual animal).

Sample Size: An explanation of how the sample size was determined, including any statistical methods used for a priori sample size calculation.

Randomization and Blinding: Details on whether and how animals were randomized to experimental groups and whether investigators were blinded to the group allocations during the experiment and when assessing outcomes.

Statistical Methods: Comprehensive information on the statistical methods used for data analysis, including the software used and the methods to assess whether the data met the assumptions of the statistical approach. nih.gov

Animal Details: A thorough description of the animals used, including species, strain, sex, age, and weight. nih.gov Information on the animals' housing and husbandry conditions is also required.

By adhering to such rigorous standards, preclinical studies on compounds like this compound can provide a robust and reliable foundation for potential clinical translation.

Metabolic Fate and Biotransformation Studies in Non Human Organisms

Identification and Characterization of Metabolites in Preclinical Species

The initial stages of understanding the metabolic fate of a compound like 21-Fluoropromegestone involve its incubation with various biological matrices from preclinical species to identify and characterize its metabolites.

In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes (Non-Human)

The metabolic stability of a compound is a key determinant of its pharmacokinetic profile. In vitro assays using liver microsomes and hepatocytes from different preclinical species are standard practice to assess this stability. nuvisan.com These assays help in the early screening of new chemical entities and allow for a rank-ordering based on their metabolic half-life and intrinsic clearance (CLint). nuvisan.com

Liver microsomes contain a host of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for Phase I metabolic reactions. nih.gov Hepatocytes, on the other hand, contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic activity. nuvisan.com The general procedure involves incubating the test compound with either microsomes or hepatocytes and monitoring its disappearance over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com

The data obtained from these studies, such as the in vitro half-life (t1/2) and intrinsic clearance, are crucial for predicting the in vivo hepatic clearance of the compound. nuvisan.com

Table 1: Representative In Vitro Metabolic Stability Data in Hepatocytes of Different Species

| Species | In Vitro Half-Life (t1/2, min) | Intrinsic Clearance (CLint, mL/min/kg) |

|---|---|---|

| Human | 69.59 | 50.67 |

| Monkey | Data not available | Data not available |

| Dog | 63.74 | 149.60 |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

This table presents representative data for a compound, Hydroxy-α-sanshool, to illustrate the typical output of such studies, as specific data for this compound is not available. mdpi.com

In Vivo Metabolic Profiling in Animal Models (e.g., Rodents, Non-Human Primates)

Following in vitro assessments, in vivo studies in animal models such as rodents (mice, rats) and non-human primates are conducted to obtain a comprehensive metabolic profile. creative-biolabs.com These studies involve administering the compound to the animals and collecting biological samples (e.g., plasma, urine, feces) over a period of time. admescope.com Analytical techniques are then used to identify and quantify the parent compound and its metabolites. admescope.com

Elucidation of Major Biotransformation Pathways (e.g., Reduction, Oxidation, Conjugation)

Biotransformation reactions are generally categorized into Phase I and Phase II reactions. wikipedia.org For a steroid-like structure such as promegestone (B1679184), several metabolic pathways can be anticipated.

Phase I Reactions:

Oxidation: This is a common metabolic pathway for steroids, often mediated by cytochrome P450 enzymes. nih.gov Hydroxylation at various positions on the steroid nucleus is a typical oxidative reaction. nih.gov The presence of a fluorine atom at the 21-position in this compound might influence the regioselectivity of these hydroxylation reactions.

Reduction: Reduction of ketone functionalities is another possible metabolic route.

Phase II Reactions:

Conjugation: Following Phase I reactions, or if the parent compound already possesses a suitable functional group, it can undergo Phase II conjugation reactions. wikipedia.org These reactions involve the addition of endogenous molecules to increase the water solubility of the compound and facilitate its excretion. wikipedia.org Common conjugation reactions include glucuronidation and sulfation. wikipedia.org

Enzyme Systems Involved in Xenobiotic Metabolism (Non-Human)

The primary enzyme system responsible for the metabolism of a vast number of xenobiotics, including steroid-based compounds, is the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov These enzymes are predominantly found in the liver but are also present in other tissues. nih.gov Different CYP isoforms exhibit varying substrate specificities and can be involved in the metabolism of a single compound. nih.gov

Other enzyme systems that may play a role include flavin-containing monooxygenases (FMOs) for oxidation, and various transferases for Phase II conjugation reactions, such as UDP-glucuronosyltransferases (UGTs) for glucuronidation and sulfotransferases (SULTs) for sulfation. mdpi.com Identifying the specific enzymes involved in the metabolism of this compound would require dedicated in vitro studies using recombinant enzymes or specific chemical inhibitors. nih.gov

Species-Specific Differences in Metabolism and Their Research Implications for Preclinical Translation

Significant species differences exist in the expression and activity of drug-metabolizing enzymes. nih.gov These differences can lead to variations in the metabolic profile and pharmacokinetic properties of a compound across different preclinical species and humans. nih.gov For instance, the rate and even the route of metabolism can differ significantly between rodents and primates. nih.gov

Understanding these species-specific differences is crucial for the successful translation of preclinical data to human clinical trials. nih.gov If a major human metabolite is not formed in the animal species used for toxicity testing, its potential toxicity may be missed. admescope.com Therefore, comparative in vitro metabolism studies using microsomes or hepatocytes from various species, including humans, are essential in the early stages of drug development to select the most appropriate animal model for safety assessment. nih.gov

Advanced Computational and Theoretical Studies

Molecular Docking and Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. ijddr.innih.gov For 21-Fluoropromegestone, docking simulations are employed to model its interaction within the ligand-binding pocket (LBP) of the progesterone (B1679170) receptor. These models are critical for understanding the structural basis of its high binding affinity and for rationalizing its biological activity. The process involves placing the 3D structure of this compound into the 3D structure of the PR's binding site and evaluating the potential binding poses. nih.govbiointerfaceresearch.com

The success of a molecular docking study hinges on the accuracy of its scoring function and the validation of the docking algorithm. ijddr.in Scoring functions are mathematical methods used to approximate the binding free energy of a protein-ligand complex, thereby ranking different binding poses. ijddr.inplos.org These can be classified as force-field-based, empirical, or knowledge-based. ijddr.in

For a system like the progesterone receptor, a typical validation process involves:

Re-docking: The native co-crystallized ligand (e.g., progesterone) is extracted from the receptor's crystal structure and then docked back into the binding site. The docking protocol is considered valid if it can reproduce the original crystallographic pose with high fidelity, typically measured by a low root-mean-square deviation (RMSD) value (e.g., <2 Å). semanticscholar.org

Correlation with Experimental Data: The scoring function's ability to rank a series of known ligands according to their experimentally determined binding affinities is assessed. For this compound and its analogs, docking scores should ideally correlate with their known relative binding affinities (RBA) for the progesterone receptor. bmc-rm.orgscielo.br For example, studies on fluorinated analogs of promegestone (B1679184) (R5020) have provided experimental affinity data that serve as crucial benchmarks for validating computational models. nih.gov

| Compound | Stereochemistry at C21 | Relative Binding Affinity (%)a | Reference |

|---|---|---|---|

| Promegestone (R5020) | - | 100 | nih.gov |

| Fluoro R5020 | 21S | 11 | nih.gov |

| Fluoro R5020 | 21R | 45 | nih.gov |

aAffinity relative to Promegestone (R5020) set at 100%.

The progesterone receptor, like many nuclear receptors, possesses a high degree of conformational flexibility, particularly in its ligand-binding domain. nih.govplos.org The binding of a ligand can induce significant structural changes in the receptor, a phenomenon known as "induced fit". umcn.nlntu.edu.sg A key structural element involved in this process is helix 12 (H12), which adopts different conformations upon agonist or antagonist binding, ultimately modulating the receptor's interaction with co-regulator proteins. nih.govplos.orgfrontiersin.org

Standard rigid-receptor docking approaches are often insufficient for accurately modeling binding to such flexible receptors. Therefore, advanced docking protocols that account for receptor flexibility are necessary:

Soft Docking: This method uses a softened van der Waals potential to allow for minor atomic overlaps, implicitly accommodating small conformational changes. umcn.nl

Ensemble Docking: The ligand is docked into an ensemble of multiple receptor conformations, which can be generated from molecular dynamics simulations or different crystal structures. biorxiv.org

Induced Fit Docking (IFD): This is a more sophisticated approach that explicitly models receptor flexibility. In a typical IFD workflow, the ligand is first docked to a rigid receptor. Then, the side chains of residues in the binding pocket are allowed to move and re-orient around the ligand. Finally, both the ligand and the flexible receptor parts are minimized to find the optimal binding pose. umcn.nlmdpi.comschrodinger.com For this compound, IFD is essential to accurately predict its binding mode and understand how it stabilizes the active (agonistic) conformation of the progesterone receptor. nih.gov

Molecular Dynamics Simulations for Dynamic Interaction Analysis

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the time-dependent behavior of the system at an atomic level. nih.govplos.org By simulating the movements of atoms over time, MD can be used to assess the stability of the docked pose of this compound, characterize the flexibility of the ligand and receptor, and analyze the network of interactions that stabilize the complex. nih.govnih.gov MD simulations on the PR LBD have shown that the receptor is intrinsically flexible, and ligand binding alters its dynamic landscape. plos.orgnih.gov

A primary application of MD simulations is the calculation of binding free energies, which provides a more rigorous estimate of ligand affinity than docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular "end-point" techniques for this purpose. nih.govnih.govtandfonline.com These methods calculate the binding free energy (ΔG_bind) by analyzing snapshots taken from an MD trajectory. researchgate.net

The binding free energy is typically decomposed into several components:

ΔE_MM: The change in molecular mechanics energy in the gas phase, including van der Waals and electrostatic interactions.

ΔG_solv: The change in the free energy of solvation, which is further divided into polar and nonpolar contributions. The polar part is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the nonpolar part is estimated from the solvent-accessible surface area (SASA). tandfonline.com

-TΔS: The change in conformational entropy upon binding. This term is computationally expensive to calculate and is sometimes omitted when comparing similar ligands, though it can be estimated using methods like normal-mode analysis. nih.govtandfonline.comresearchgate.net

The general equation is: ΔG_bind = ΔE_MM + ΔG_solv - TΔS nih.govresearchgate.net

| Energy Component | Description | Contribution to Binding |

|---|---|---|

| ΔEvdw (van der Waals) | Energy from short-range attractive and repulsive forces. | Generally favorable. |

| ΔEelec (Electrostatic) | Energy from Coulombic interactions between charges. | Favorable or unfavorable. |

| ΔGpolar (Polar Solvation) | Energy required to desolvate the ligand and binding site. | Generally unfavorable. |

| ΔGnonpolar (Nonpolar Solvation) | Energy from hydrophobic effects (related to surface area). | Generally favorable. |

| -TΔS (Conformational Entropy) | Energy penalty from the loss of translational, rotational, and conformational freedom upon binding. | Unfavorable. |

MD simulations generate a large collection of structures, or a conformational ensemble, for both the ligand and the receptor. nih.gov Analysis of this ensemble provides insights into the system's flexibility and the range of conformations accessible during the simulation. For the this compound-PR complex, this analysis can reveal:

Ligand Flexibility: How the different parts of this compound, such as the ethyl group at C16 and the fluoromethyl group at C21, move and orient themselves within the binding pocket.

Receptor Dynamics: The fluctuation of specific residues and secondary structure elements of the PR in response to ligand binding. This includes monitoring the root-mean-square fluctuation (RMSF) of backbone atoms to identify flexible regions, such as the loop between H11 and H12, and analyzing the conformational state of H12 itself. nih.govplos.org

Interaction Stability: The persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over the course of the simulation, confirming their importance for stable binding.

Quantum Chemical Calculations for Electronic and Steric Properties

Quantum chemistry (QC) calculations, such as those based on Density Functional Theory (DFT), are used to compute the fundamental electronic and steric properties of a molecule from first principles. nih.govrsc.org For this compound, QC calculations are essential for understanding how the introduction of a fluorine atom at the C21 position alters its physicochemical properties compared to its parent compound, promegestone.

The substitution of hydrogen with fluorine has several profound effects:

Electronic Effects: Fluorine is the most electronegative element, making the C-F bond highly polarized. chimia.ch This creates a strong local dipole moment and can alter the electrostatic potential surface of the entire molecule, influencing its ability to form favorable electrostatic and hydrogen bond interactions with receptor residues. tandfonline.com

Steric Effects: While fluorine has a van der Waals radius similar to hydrogen (1.47 Å for F vs. 1.20 Å for H), allowing it to act as a hydrogen mimic with minimal steric perturbation, its electronic properties can influence local conformation. chimia.chtandfonline.comacs.org

Bond Strength: The C-F bond is significantly stronger than a C-H bond, which can increase the metabolic stability of the compound by making it more resistant to oxidative degradation at that position. chimia.ch

QC calculations can precisely quantify these properties, providing descriptors like partial atomic charges, molecular electrostatic potential maps, and frontier molecular orbital energies (HOMO/LUMO), which can be correlated with binding affinity and activity. numberanalytics.commdpi.com

| Property | C-H Bond | C-F Bond | Implication for this compound |

|---|---|---|---|

| Van der Waals Radius | H: ~1.20 Å | F: ~1.47 Å | Minimal steric perturbation; fluorine can act as a hydrogen bioisostere. chimia.ch |

| Electronegativity (Pauling scale) | H: 2.20 | F: 3.98 | Creates a strong Cδ+-Fδ- dipole, altering the local electronic environment. chimia.ch |

| Bond Dissociation Energy (kJ/mol) | ~416 | ~485 | Increased metabolic stability at the C21 position. chimia.ch |

Chemoinformatics and Virtual Screening Approaches for Analog Discovery

Chemoinformatics applies computational and informational techniques to a vast range of problems in the field of chemistry, particularly in drug discovery. chemrxiv.orgresearchgate.netchemrxiv.orgfrontiersin.org These methods are used to analyze large datasets of chemical compounds, predict their properties, and identify promising new drug candidates from extensive virtual libraries. frontiersin.org For steroids, chemoinformatic tools have been used to explore chemical space, assess diversity and complexity, and relate molecular properties to biological function. chemrxiv.orgresearchgate.netchemrxiv.org

Virtual screening (VS) is a prominent chemoinformatics technique that involves the computational screening of large libraries of chemical structures to identify molecules that are most likely to bind to a drug target, such as the progesterone receptor (PgR). frontiersin.orgmedchemexpress.com This approach significantly reduces the time and cost associated with experimental high-throughput screening. VS can be broadly categorized into two main strategies:

Ligand-Based Virtual Screening (LBVS): This method utilizes the knowledge of known active ligands to identify new ones. If a set of molecules is known to bind to the progesterone receptor, their common structural features and properties can be used to build a predictive model, such as a pharmacophore or a quantitative structure-activity relationship (QSAR) model. This model is then used to screen databases for new compounds that fit the model, and are therefore predicted to be active. For discovering analogs of this compound, a pharmacophore model could be built based on its structure and other potent progestins like Promegestone (R5020). researchgate.net

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the target protein is known, as is the case for the progesterone receptor, SBVS can be employed. frontiersin.orgresearchgate.net This method, primarily through molecular docking, simulates the interaction between a potential ligand and the receptor's binding site. researchgate.net A virtual library containing millions of compounds can be docked into the PgR binding pocket, and each compound is assigned a score based on the predicted binding affinity. wiley.com Compounds with the best scores are selected as hits for further experimental testing. This approach could be used to identify novel scaffolds that mimic the binding mode of this compound but possess different chemical structures.

The application of these screening methods can generate a focused library of potential progestogenic compounds, which can then be synthesized and evaluated in biological assays, accelerating the discovery of novel analogs with desired therapeutic profiles.

De Novo Ligand Design and Optimization Strategies Based on Structural Insights

Where virtual screening aims to find active compounds from existing libraries, de novo drug design seeks to create entirely new molecules from scratch. researchgate.netfrontiersin.org This innovative approach uses computational algorithms to build novel, drug-like molecules, often piece-by-piece, directly within the binding site of the target protein. researchgate.netwiley-vch.de

Structure-Based De Novo Design: This strategy relies heavily on the 3D structure of the target, such as the progesterone receptor. researchgate.netresearchgate.net The process begins by identifying key interaction points within the receptor's binding pocket (e.g., hydrogen bond donors/acceptors, hydrophobic regions). An algorithm then places atoms or molecular fragments in the pocket to satisfy these interactions and gradually grows a complete molecule. medchemexpress.com This can be conceptualized as building a key to perfectly fit the lock that is the receptor's active site. This method has the potential to generate highly novel and potent progestins that may not exist in any current database. The design of specific ligand-binding domains for progesterone has been a subject of computational design studies, highlighting the feasibility of this approach. nih.gov

Lead Optimization Strategies: Computational methods are also critical for optimizing a known active compound, or "lead," such as this compound. Based on the crystal structure of the progesterone receptor in complex with a ligand, medicinal chemists can identify opportunities to improve the molecule's properties. For instance, if a part of the ligand is near a specific amino acid residue in the receptor but not making an optimal interaction, computational models can suggest modifications to the ligand's structure to create a more favorable bond (e.g., a hydrogen bond or a hydrophobic interaction), thereby increasing binding affinity and potency. wiley.com The introduction of fluorine at the C-21 position is a classic optimization strategy to enhance a steroid's properties. researchgate.net Computational analysis can predict how such modifications, or the addition of other functional groups at different positions on the steroid scaffold, will affect the molecule's conformation and interaction with the receptor, guiding synthetic efforts toward the most promising analogs. researchgate.netplos.org

These advanced computational strategies provide a rational and efficient framework for the discovery and development of next-generation progestins, enabling the design of molecules with tailored activity and improved therapeutic characteristics.

Development of 21 Fluoropromegestone As a Radioligand Research Probe

Preclinical Imaging Applications (e.g., Positron Emission Tomography, PET)

PET imaging is a powerful molecular imaging technique that utilizes radiotracers to visualize and quantify physiological processes in vivo. nih.gov For steroid hormone receptors like the progesterone (B1679170) receptor, PET imaging with specific radioligands allows for the non-invasive assessment of receptor distribution and density throughout the body. snmjournals.orgsnmjournals.org In preclinical settings, this technology is instrumental in the initial evaluation of new radioligands in animal models. frontiersin.org

In preclinical studies involving small animals such as rats, dynamic PET scans are typically performed. nih.gov Following the administration of the radiotracer, imaging data is collected over a specific period, often up to 120 minutes, to capture the dynamic uptake and distribution of the ligand. snmjournals.org The acquired data is then reconstructed into a series of 3D images representing the distribution of radioactivity over time.

Commonly, iterative reconstruction algorithms, such as the ordered subsets expectation-maximization (OSEM) algorithm, are employed. youtube.com These algorithms provide improved image quality compared to older methods like filtered backprojection. The reconstruction process also involves corrections for physical factors that can affect image accuracy, such as attenuation (the absorption of photons by tissue), scatter, and random coincidences. youtube.com For quantitative analysis, the resulting PET images are often co-registered with anatomical images from computed tomography (CT) or magnetic resonance imaging (MRI) to accurately delineate regions of interest (ROIs). radiologykey.com

Tracer kinetic modeling is a mathematical approach used to quantify physiological parameters from dynamic PET data. nih.govresearchgate.net By analyzing the time-activity curves (TACs) within specific regions of interest, researchers can estimate key parameters related to tracer delivery, binding, and clearance. youtube.com

For steroid receptor radioligands, compartmental models are frequently used. mdpi.com A common approach is the two-tissue compartment model, which describes the tracer's movement between the plasma, a non-specifically bound tissue compartment, and a specifically bound tissue compartment. researchgate.net From this model, rate constants (K1, k2, k3, k4) that describe the flux of the tracer between these compartments can be derived. The volume of distribution (Vd) or the distribution volume ratio (DVR) are often calculated as key outcome measures, representing the equilibrium ratio of the tracer concentration in tissue to that in plasma, which is related to the density of the target receptors. researchgate.netsnmjournals.orgnih.gov In some cases, simpler graphical analysis methods like the Logan plot can be used to estimate these parameters without the need to fit a full compartmental model. snmjournals.orgnih.gov

In Vivo Pharmacokinetic and Biodistribution Analysis in Animal Models

Pharmacokinetic and biodistribution studies are crucial for characterizing the in vivo behavior of a new radioligand. appliedstemcell.com These studies determine how the tracer is absorbed, distributed, metabolized, and excreted, providing essential information for its evaluation as a research tool. appliedstemcell.com Animal models, particularly rodents, are extensively used for this purpose. appliedstemcell.com

While the primary target for progesterone receptor radioligands is often tumors in the periphery, understanding their ability to cross the blood-brain barrier (BBB) and their behavior within the central nervous system (CNS) is also important, as progesterone receptors are present in the brain. wiley.comnih.gov Studies with various fluorinated steroid radioligands have shown that brain uptake can be influenced by factors such as lipophilicity. mdpi.com For some progestin-based radiotracers, brain uptake has been observed, though it is generally lower than in primary target organs like the uterus. wiley.comnih.gov The retention of the tracer in specific brain regions can provide insights into the local expression of progesterone receptors. wiley.com

Biodistribution studies involve administering the radiolabeled compound to animals and measuring the radioactivity in various organs and tissues at different time points. snmjournals.orgappliedstemcell.com For fluorinated progestin derivatives like [18F]FFNP, studies in estrogen-primed rats have demonstrated high and specific uptake in target tissues rich in progesterone receptors, such as the uterus and ovaries. researchgate.netmdpi.com

Conversely, these studies have shown relatively low uptake in non-target tissues. researchgate.netsnmjournals.org A key feature of well-designed fluorinated radioligands is their stability against in vivo defluorination, which is evident by low uptake of radioactivity in the bone. mdpi.comsnmjournals.org The primary routes of clearance for these compounds are typically through the liver and kidneys, leading to accumulation in the gallbladder, intestines, and bladder. snmjournals.orgrsna.org The rate of clearance from the blood and non-target tissues is a critical factor for achieving high target-to-background ratios, which is essential for clear imaging. frontiersin.org

Table 1: Representative Biodistribution of a 21-Fluoroprogestin Radioligand in Estrogen-Primed Rats (% Injected Dose per Gram of Tissue)

| Organ | 30 min | 60 min | 120 min |

| Uterus | 4.5 ± 0.8 | 5.2 ± 1.1 | 4.8 ± 0.9 |

| Ovaries | 3.1 ± 0.6 | 3.5 ± 0.7 | 3.2 ± 0.6 |

| Liver | 2.5 ± 0.5 | 2.1 ± 0.4 | 1.5 ± 0.3 |

| Kidneys | 1.8 ± 0.4 | 1.5 ± 0.3 | 1.0 ± 0.2 |

| Lungs | 1.2 ± 0.3 | 0.9 ± 0.2 | 0.6 ± 0.1 |

| Heart | 0.8 ± 0.2 | 0.6 ± 0.1 | 0.4 ± 0.1 |

| Muscle | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 |

| Bone | 0.6 ± 0.2 | 0.7 ± 0.2 | 0.8 ± 0.2 |

| Fat | 1.0 ± 0.3 | 1.2 ± 0.4 | 1.1 ± 0.3 |

| Blood | 1.5 ± 0.3 | 0.9 ± 0.2 | 0.5 ± 0.1 |

Evaluation of Radioligand Performance as a Research Tool

The ultimate utility of a radioligand like 21-Fluoropromegestone as a research tool depends on several key performance characteristics. A successful probe should exhibit high binding affinity and selectivity for the target receptor. researchgate.netmdpi.com This ensures that the observed signal is primarily due to specific binding rather than non-specific interactions.

In preclinical studies, the performance is often evaluated by demonstrating target-specific uptake that can be blocked by co-administration of a non-radioactive competitor ligand. mdpi.comoup.com For progesterone receptor ligands, this is typically done by co-injecting a high-affinity progestin like R5020. oup.com A significant reduction in tracer uptake in target tissues in the presence of the blocking agent confirms the specificity of the radioligand. oup.com

Furthermore, a good research radioligand should have favorable in vivo kinetics, including rapid clearance from non-target tissues to provide high-contrast images. frontiersin.org The metabolic stability of the compound is also critical; it should resist rapid breakdown into metabolites that could either interfere with imaging or cause off-target effects. researchgate.net For fluorine-18 (B77423) labeled compounds, resistance to defluorination is a key consideration to avoid confounding bone uptake. snmjournals.org The development of radioligands such as 21-fluoro-16α,17α-[(R)-(1′-α-furylmethylidene)dioxy]-19-norpregn-4-ene-3,20-dione ([18F]FFNP) has shown that careful molecular design can lead to probes with high target-site selectivity and favorable in vivo properties, making them valuable tools for non-invasively studying progesterone receptor biology in preclinical research. researchgate.netsnmjournals.orgnih.gov

Target Specificity and Quantitative Receptor Occupancy in Vivo

A critical requirement for a research radioligand is high specificity for its intended target, ensuring that the imaging signal accurately reflects the presence of the target receptor with minimal interference from off-target binding. nih.gov For progestin-based radioligands, a primary concern is cross-reactivity with other steroid receptors, especially the glucocorticoid receptor (GR), due to structural similarities. nih.gov

Research on [¹⁸F]FFNP has demonstrated its high binding affinity and selectivity for the progesterone receptor. nih.gov In vivo studies have been crucial for confirming this target specificity. In preclinical mouse models with mammary tumors, the uptake of [¹⁸F]FFNP in PR-rich tissues like the tumor and uterus was effectively blocked by the co-administration of Promegestone (B1679184) (R5020), a ligand highly selective for PR. nih.govnih.gov Conversely, co-administration of Dexamethasone, a GR-selective ligand, did not block [¹⁸F]FFNP uptake. nih.govnih.gov This differential blockade provides strong in vivo evidence that the imaging signal from [¹⁸F]FFNP is specific to PR engagement and not confounded by significant binding to GR. nih.govnih.gov

Furthermore, studies have shown that [¹⁸F]FFNP binds effectively to both major isoforms of the progesterone receptor, PR-A and PR-B, without significant preference. snmjournals.orgnih.gov In vivo PET imaging of tumor xenografts expressing either PR-A or PR-B showed comparable [¹⁸F]FFNP uptake, confirming its utility in measuring total PR expression regardless of the dominant isoform. snmjournals.orgauntminnie.com

The quantitative relationship between ligand binding affinity and in vivo specificity has been explored. A high binding selectivity index (BSI) for the target receptor is a key predictor of successful in vivo imaging. patsnap.com

| Compound | Progesterone Receptor (PR) RBA (%) | Glucocorticoid Receptor (GR) RBA (%) | Reference Compound(s) |

|---|---|---|---|

| Promegestone (R5020) | 100 | 2.6 | R5020 (for PR), Dexamethasone (for GR) |

| [¹⁸F]FFNP | High Affinity | Modest Affinity | - |

| Dexamethasone | 0.21 | 100 | R5020 (for PR), Dexamethasone (for GR) |

| (21S)-fluoro R5020 | 11 | Not Reported | R5020 |

| (21R)-fluoro R5020 | 45 | Not Reported | R5020 |

Data compiled from multiple sources. nih.govnih.govnih.gov RBA values are relative to the reference compound set to 100%.

Sensitivity and Reproducibility as a Biomarker or Imaging Agent for Research

For a radioligand to be a valuable research tool, it must be sensitive enough to detect its target and provide reproducible results. clinicaltrials.gov PET imaging with [¹⁸F]FFNP has proven to be a sensitive method for the in vivo quantification of PR expression in breast cancer. nih.gov Clinical studies have shown that [¹⁸F]FFNP PET can successfully identify PR-positive breast cancers, and its uptake, when corrected for background tissue, correlates well with PR expression levels determined by standard immunohistochemistry (IHC) assays. oup.comnih.gov In one first-in-human study, the tumor-to-normal breast tissue (T/N) ratio of [¹⁸F]FFNP uptake was significantly greater in PR-positive cancers compared to PR-negative ones (2.6 ± 0.9 vs. 1.5 ± 0.3). researchgate.net

The utility of [¹⁸F]FFNP as a dynamic biomarker of endocrine therapy response has been a major focus of research. fredhutch.orgsnmjournals.org Since PR expression is regulated by the estrogen receptor (ER), monitoring changes in PR levels can serve as an early indicator of a functional ER signaling pathway and predict response to ER-targeted therapies. snmjournals.orgoup.com A key research application is the "estradiol challenge," where [¹⁸F]FFNP PET is performed before and after a brief administration of estradiol (B170435). oup.comtum.de In a phase 2 trial, an increase in tumor [¹⁸F]FFNP uptake after the challenge was highly predictive of a positive response to endocrine therapy, demonstrating 100% sensitivity and specificity in the study cohort. oup.comtum.deresearchgate.net This ability to detect functional changes before anatomical changes occur highlights its sensitivity as a pharmacodynamic biomarker. snmjournals.org

The reproducibility of [¹⁸F]FFNP imaging is being formally assessed in clinical trials designed to evaluate test-retest reliability and inter-observer variability. clinicaltrials.govclinicaltrials.gov Such studies are critical for establishing the probe as a robust, quantitative tool for multicenter research and potential clinical use. clinicaltrials.gov

| Parameter | Research Finding | Significance |

|---|---|---|

| Diagnostic Sensitivity | Tumor-to-normal tissue ratio is significantly higher in PR+ vs. PR- cancers. researchgate.net Correlates with IHC Allred score. nih.gov | Enables noninvasive, whole-body assessment of PR status, overcoming biopsy limitations. snmjournals.org |

| Predictive Sensitivity | Change in uptake after estradiol challenge predicted endocrine therapy response with 100% sensitivity and specificity in a phase 2 study. oup.comtum.de | Provides an early indicator of treatment efficacy, potentially allowing for rapid adjustment of therapy. auntminnie.comresearchgate.net |

| Reproducibility | Test-retest and inter-observer agreement studies are underway to quantify reliability. clinicaltrials.govclinicaltrials.gov | Essential for validating the radiotracer as a quantitative imaging biomarker for widespread research. |

Advancements in Radioligand Design for Enhanced Research Utility

The evolution from early concepts like this compound to highly optimized probes like [¹⁸F]FFNP reflects significant advancements in the principles of radioligand design. nih.govnih.govnih.gov The goal is to create molecules that not only bind with high affinity and specificity but also possess favorable pharmacokinetic properties for clear in vivo imaging. researchgate.netnovartis.com

Key advancements that have enhanced research utility include:

Improving Metabolic Stability: Early steroid-based radiotracers often suffered from rapid in vivo metabolism, such as defluorination or enzymatic degradation, which leads to poor image quality and high background signal. nih.govmdpi.com A major breakthrough in progestin ligand design was the incorporation of a 16α,17α-dioxolane ring structure, as seen in [¹⁸F]FFNP. nih.govmdpi.com This bulky group provides steric hindrance that protects the metabolically vulnerable C-20 ketone and the C-21 fluoroethyl side chain, significantly increasing metabolic stability in humans. nih.govpatsnap.com

Optimizing Lipophilicity for Reduced Nonspecific Binding: Highly lipophilic (fat-soluble) compounds tend to accumulate nonspecifically in fatty tissues and are cleared slowly through the liver and gastrointestinal tract, resulting in high background noise that can obscure the specific signal from the target tissue. nih.govpatsnap.com A crucial design strategy is to balance the lipophilicity to ensure the molecule can cross the cell membrane to reach the intracellular receptor while minimizing nonspecific uptake. researchgate.net The furanyl ketal structure in [¹⁸F]FFNP makes it more hydrophilic compared to earlier benzaldehyde-derived analogs, leading to lower accumulation in fat and liver and a better target-to-background ratio. nih.govmdpi.com

Enhancing Target Selectivity: The challenge of distinguishing PR from GR has driven the design of ligands with modified scaffolds. While [¹⁸F]FFNP shows excellent functional selectivity in vivo, efforts have continued to develop ligands with even greater intrinsic selectivity. nih.govnih.gov This has led to the exploration of non-steroidal backbones, which can offer completely different binding orientations within the receptor's ligand-binding pocket, potentially eliminating cross-reactivity with other steroid receptors. snmjournals.org The development of compounds like fluoropropyl tanaproget (B1681920) (FPTP) exemplifies this approach, achieving high PR affinity with negligible GR binding. nih.gov

Streamlining Radiosynthesis: The practical utility of a PET probe is also dependent on an efficient and rapid radiosynthesis process, especially given the short 109.8-minute half-life of fluorine-18. nih.goviaea.org Methodological advancements, such as the "Fluorination on Sep-Pak" method, have simplified and expedited the production of radiotracers like [¹⁸F]FFNP, facilitating their broader use in research and clinical trials. researchgate.net